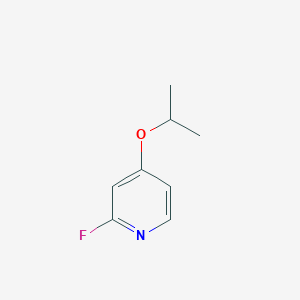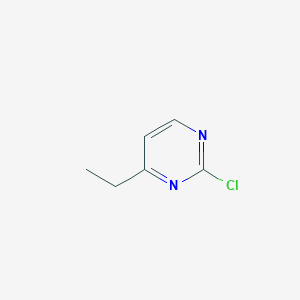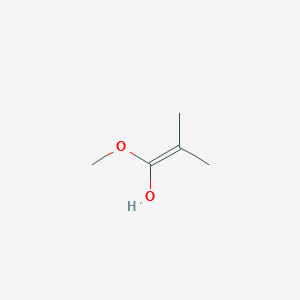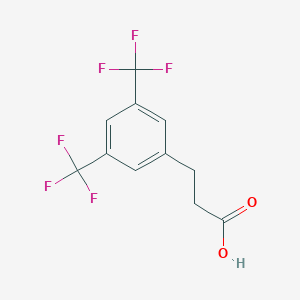
3,5-ビス(トリフルオロメチル)ヒドロケイ皮酸
説明
3,5-Bis(trifluoromethyl)hydrocinnamic acid, also known as 3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid, is a compound with the molecular formula C11H8F6O2 and a molecular weight of 286.17 g/mol . This compound belongs to the family of hydrocinnamic acids, which are derivatives of cinnamic acid. The presence of trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a subject of interest in various fields of research .
科学的研究の応用
3,5-Bis(trifluoromethyl)hydrocinnamic acid has a wide range of applications in scientific research:
作用機序
Target of Action
It has been used in the preparation of novel biologically active amides , suggesting that it may interact with a variety of biological targets.
Mode of Action
It has been employed as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core . This suggests that it may interact with its targets through hydrophobic interactions.
Result of Action
Its use in the preparation of biologically active amides suggests that it may have significant effects at the molecular and cellular levels .
準備方法
The synthesis of 3,5-Bis(trifluoromethyl)hydrocinnamic acid typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
3,5-Bis(trifluoromethyl)hydrocinnamic acid undergoes various chemical reactions, including:
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often requiring strong bases or nucleophiles.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .
類似化合物との比較
3,5-Bis(trifluoromethyl)hydrocinnamic acid can be compared with other hydrocinnamic acids and trifluoromethyl-substituted compounds:
3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but lacks the propanoic acid side chain, affecting its reactivity and applications.
3,5-Dimethoxyaniline: Another substituted aromatic compound, but with methoxy groups instead of trifluoromethyl groups, leading to different chemical properties and uses.
4-(Trifluoromethyl)phenylacetic acid: Similar in having a trifluoromethyl group, but with a different backbone structure, influencing its chemical behavior.
The uniqueness of 3,5-Bis(trifluoromethyl)hydrocinnamic acid lies in its combination of the hydrocinnamic acid backbone with the electron-withdrawing trifluoromethyl groups, which imparts distinct chemical and physical properties .
特性
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c12-10(13,14)7-3-6(1-2-9(18)19)4-8(5-7)11(15,16)17/h3-5H,1-2H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISLXJGPJUAEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361455 | |
| Record name | 3,5-Bis(trifluoromethyl)hydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181772-16-7 | |
| Record name | 3,5-Bis(trifluoromethyl)hydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)hydrocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is unique about the conformation of the propanoic acid side chain in the crystal structure of 3,5-bis(trifluoromethyl)hydrocinnamic acid?
A1: The crystal structure analysis revealed that the propanoic acid side chain in 3,5-bis(trifluoromethyl)hydrocinnamic acid adopts a gauche conformation []. This is unusual compared to other 3-phenylpropanoic acid structures found in the Cambridge Structural Database, which typically exhibit a trans conformation for this dihedral angle. Density Functional Theory calculations suggest that the presence of the two electron-withdrawing trifluoromethyl (CF3) groups might contribute to the observed gauche conformation in the solid state [].
Q2: What is the primary intermolecular interaction responsible for the crystal packing of 3,5-bis(trifluoromethyl)hydrocinnamic acid?
A2: The crystal structure of 3,5-bis(trifluoromethyl)hydrocinnamic acid is primarily stabilized by centrosymmetric O–H∙∙∙O hydrogen-bonded dimers []. These dimers, represented by the graph set notation R22(8), involve the carboxylic acid groups of adjacent molecules. Computational analysis using the CE-B3LYP method indicated that this interaction exhibits the strongest pairwise interaction energy (Etot = −67.9 kJ/mol) within the crystal lattice [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


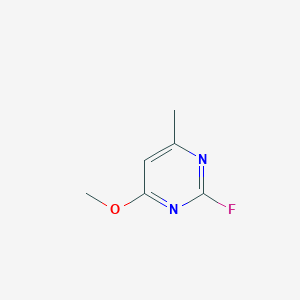
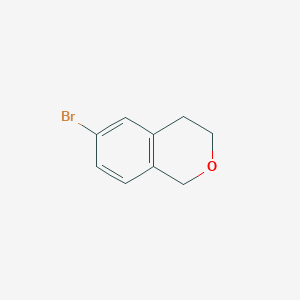
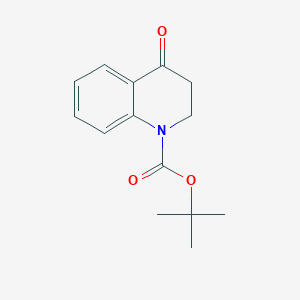
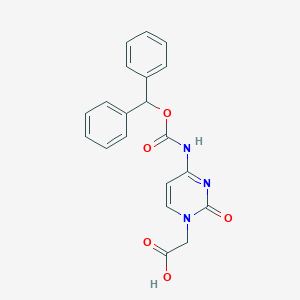
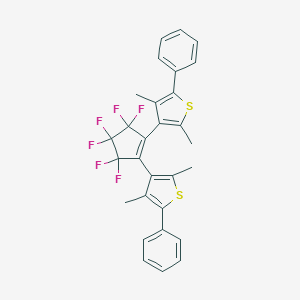
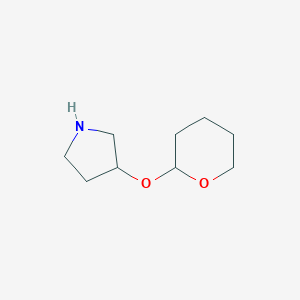
![2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B65140.png)
![2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B65141.png)
![6-Fluoro-2-[(phenylmethyl)amino]-4(1H)-pyrimidinone](/img/structure/B65142.png)
![Ethyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B65143.png)
